2-Amino-4-tert-butylphenol

Beschreibung

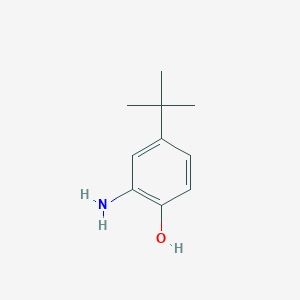

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJUVNYXHUCRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152615 | |

| Record name | 2-Amino-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-46-8 | |

| Record name | 2-Amino-4-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1199-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28021LMQ3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-4-tert-butylphenol CAS 1199-46-8 properties

An In-depth Technical Guide to 2-Amino-4-tert-butylphenol (CAS 1199-46-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It covers its physicochemical properties, safety and handling protocols, synthetic methodologies, and applications, with a focus on its role in the development of specialty chemicals and biologically active molecules.

Physicochemical and Spectroscopic Properties

This compound is a substituted phenol (B47542) derivative characterized as a white to brown crystalline powder at room temperature.[1][2][3] Its core structure consists of a phenol ring substituted with an amino group at position 2 and a bulky tert-butyl group at position 4. This structure makes it a valuable precursor in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1199-46-8 | [1][4][5] |

| Molecular Formula | C₁₀H₁₅NO | [1][4][6] |

| Molecular Weight | 165.23 g/mol | [1][4][7] |

| Appearance | White to brown/gray crystalline powder | [2][3] |

| Melting Point | 160-163 °C (lit.) | [1][7][8] |

| Boiling Point | ~275-293 °C (estimate) | [1][9] |

| Density | ~1.02 g/cm³ (estimate) | [1] |

| Solubility | Soluble in ethanol, ether, chloroform. Insoluble in benzene (B151609) and cold water. | [1][3] |

| Flash Point | 120.1 °C | [1] |

| Vapor Pressure | 0.00313 mmHg at 25°C | [1] |

Table 2: Spectroscopic Data Identifiers

| Spectrum Type | Available From | Notes |

| ¹H NMR | Sigma-Aldrich Co. LLC. | [4] |

| ¹³C NMR | W. Robien, Inst. of Org. Chem., Univ. of Vienna | [4] |

| FTIR | Bio-Rad Laboratories, Inc. | [4] |

| Raman | Bio-Rad Laboratories, Inc. | [4] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory or industrial setting.[4][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be used at all times.[7][9]

Table 3: GHS Hazard Information

| Identifier | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4][9] |

| Signal Word | Warning | [4][7][9] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [4][7][9][10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [7][9] |

Experimental Protocols

Synthesis via Diazotization-Cleavage Reduction

A common industrial synthesis method for this compound uses p-tert-butylphenol as the starting material.[11] The process involves three main stages: diazotization, coupling to form an azo dye intermediate, and subsequent cleavage reduction to yield the final product.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound [chemball.com]

- 4. This compound | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. 2-氨基-4-叔丁基苯酚 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. This compound | 1199-46-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. chemical-label.com [chemical-label.com]

- 11. Page loading... [wap.guidechem.com]

physical and chemical properties of 2-Amino-4-tert-butylphenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-tert-butylphenol, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data.

Core Properties of this compound

This compound, with the CAS number 1199-46-8, is a substituted phenol (B47542) derivative.[1] It is also known by other names including 2-amino-4-(tert-butyl)phenol and o-amino-p-tert-butylphenol.[2] This compound serves as a crucial intermediate in the synthesis of various organic molecules, including fluorescent whitening agents, pesticides, dyes, and photosensitive materials.[3]

Physical Properties

This compound typically presents as a beige to brown or white to gray-white crystalline powder.[4][5] A summary of its key physical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Melting Point | 160-163 °C (lit.) | [4] |

| 164-166 °C | ||

| 158.0-167.0 °C | [5] | |

| Boiling Point | 293.09 °C (rough estimate) | [4] |

| Density | 1.0203 g/cm³ (rough estimate) | [4] |

| Appearance | Beige to brown powder or crystal | [4] |

| White to gray-white crystalline powder | ||

| Solubility | Soluble in ethanol, ether, and chloroform.[4] Insoluble in benzene (B151609) and almost insoluble in cold water.[4] | [4] |

Chemical Properties

The chemical behavior of this compound is characterized by the reactivity of its amino and hydroxyl functional groups. A predicted pKa value for this compound is approximately 9.97.[4]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1199-46-8 | [1] |

| pKa | 9.97 ± 0.18 (Predicted) | [4] |

| Flash Point | 120.1 °C | [4] |

| Vapor Pressure | 0.00313 mmHg at 25°C | [4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Data Available | Source(s) |

| ¹H NMR | Spectrum available | [6][7] |

| ¹³C NMR | Spectrum available | [8] |

| Mass Spectrometry (GC-MS) | Data available | [1] |

| Infrared (IR) Spectroscopy | FTIR and Vapor Phase IR spectra available | [1] |

| Raman Spectroscopy | Spectrum available | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a diazotization-cleavage reduction of p-tert-butylphenol.[1][4] The general workflow for this synthesis is outlined below.

Detailed Methodology:

-

Diazotization Reaction: p-tert-butylphenol is reacted with a solution of hydrochloric or sulfuric acid to form a salt. A 30% sodium nitrite (B80452) solution is then added dropwise at a temperature of 0-10°C to carry out the diazotization, resulting in the formation of p-tert-butylphenol diazonium salt.[1] The molar ratio of p-tert-butylphenol to acid is typically 1:(2-3), and to sodium nitrite is 1:(1-1.1).[1] The completion of the reaction can be monitored using starch iodide paper.[1]

-

Coupling Reaction: A coupling solution is prepared by dissolving p-tert-butylphenol in a sodium hydroxide (B78521) solution. The previously prepared p-tert-butylphenol diazonium salt is then added dropwise to this solution at room temperature to form an azo dye.[1] The molar ratio of sodium hydroxide to p-tert-butylphenol is in the range of (0.8-1.5):1.[1]

-

Cleavage Reduction Reaction: The resulting azo dye is dissolved in an alcohol solvent, such as 95% ethanol. An alkaline catalyst (e.g., sodium hydroxide or potassium hydroxide) and a reducing agent (e.g., sodium dithionite, zinc powder) are added.[1] The reaction is carried out at a temperature between 20-80°C for 3-24 hours.[1]

-

Purification: The final product, this compound, is obtained after acid neutralization, centrifugal filtration, and washing, yielding a grayish-white crystalline solid.[1]

Reactivity and Stability

This compound is a stable compound under normal storage conditions, which recommend keeping it in a dark, dry, and sealed container at room temperature.[4] It is incompatible with strong oxidizing agents. The compound is combustible and should be handled with care.

Biological Activity and Signaling Pathways

Current scientific literature does not indicate any specific, well-defined signaling pathways directly involving this compound. Its primary role in scientific research and industry is as a chemical intermediate. While a related compound, 2,4-di-tert-butylphenol, has been studied for various biological activities, this should not be confused with the properties of this compound.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. In case of exposure, it is important to seek medical advice.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

- 4. This compound | 1199-46-8 [chemicalbook.com]

- 5. tdcommons.org [tdcommons.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors [mdpi.com]

- 8. japsonline.com [japsonline.com]

2-Amino-4-tert-butylphenol structural formula and IUPAC name

This guide provides detailed information on the chemical compound 2-Amino-4-tert-butylphenol, focusing on its structural formula and standardized nomenclature.

IUPAC Name: this compound[1][2]

Structural Formula and Molecular Information

This compound is an organic compound characterized by a phenol (B47542) ring substituted with both an amino group and a tert-butyl group.[3] The structure consists of a central benzene (B151609) ring with a hydroxyl (-OH) group, defining it as a phenol. An amino (-NH2) group is attached to the carbon atom adjacent to the hydroxyl-substituted carbon (position 2), and a tert-butyl group (-C(CH3)3) is bonded to the carbon atom at position 4 relative to the hydroxyl group.[3]

Molecular Formula: C₁₀H₁₅NO[1][2][3]

Key Structural Features:

-

Phenol Backbone: A benzene ring with an attached hydroxyl group.

-

Amino Group: An -NH₂ substituent at the C2 position.

-

Tert-butyl Group: A bulky (CH₃)₃C- substituent at the C4 position.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the Graphviz DOT language.

Caption: 2D structure of this compound.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 165.23 g/mol | [1][4] |

| CAS Number | 1199-46-8 | [2][3][4] |

| EC Number | 214-844-4 | [4][5] |

| Melting Point | 160-163 °C | [5] |

| InChI Key | RPJUVNYXHUCRMG-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)O)N | [1] |

Experimental Protocols

This section would typically include detailed methodologies for synthesis, purification, and characterization of this compound. As this is a commercially available compound, relevant experimental protocols would focus on its application in further chemical synthesis. For instance, it is used as an intermediate in the synthesis of:

-

N-(2-hydroxy-4-tert-butylphenyl)-acetamide: This can be synthesized by reacting this compound with acetic acid anhydride. This product serves as a key intermediate for preparing uranyl-salophene derivatives used in anion-sensitive membrane sensors.

-

Prolinamide phenols: These are efficient hydrophobic organocatalysts for direct asymmetric aldol (B89426) reactions.

-

Poly(this compound): This polymer can be formed through electrochemical or chemical oxidative polymerization reactions.

A generalized experimental workflow for utilizing this compound as a starting material is outlined below.

Caption: General experimental workflow for synthesis.

References

- 1. This compound | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-氨基-4-叔丁基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 98 1199-46-8 [sigmaaldrich.com]

A Technical Guide to the Solubility of 2-Amino-4-tert-butylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-tert-butylphenol, a key intermediate in the manufacturing of fluorescent whitening agents, dyes, and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for process development, formulation, and synthesis activities.

Core Physicochemical Properties

This compound is a white to grayish-white crystalline powder.[1] Key physical properties are summarized below:

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molar Mass | 165.23 g/mol |

| Melting Point | 160-166 °C[1][2] |

Solubility Profile

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, qualitative descriptions from various sources provide a general understanding of its solubility characteristics.

The compound is generally described as being soluble in polar organic solvents and less soluble in nonpolar solvents and water.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Ethanol | Soluble[1] |

| Ether | Soluble[1] |

| Chloroform | Soluble[1] |

| Benzene | Hardly soluble[1] |

| Cold Water | Almost insoluble[1] |

The presence of both a hydroxyl and an amino group suggests that the compound's solubility is influenced by hydrogen bonding interactions with the solvent. The bulky nonpolar tert-butyl group, however, contributes to its solubility in less polar environments like ether and chloroform.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following section outlines a detailed, generalized methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, a standard technique for solubility measurement.

Principle

An excess amount of the solid compound is equilibrated with the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Thermostatic shaking incubator or water bath

-

Vials or flasks with airtight seals

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaking incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.

-

To further separate the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a pre-prepared calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the following formula, accounting for the dilution factor:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not readily found in published literature, its qualitative solubility profile indicates a preference for polar organic solvents such as ethanol, ether, and chloroform. For applications requiring precise solubility values, the provided experimental protocol based on the shake-flask method offers a robust framework for their determination. Accurate solubility data is essential for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

melting point and boiling point of 2-Amino-4-tert-butylphenol

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-tert-butylphenol

This guide provides a comprehensive overview of the melting and boiling points of this compound, targeted towards researchers, scientists, and professionals in drug development. It includes a summary of reported values, detailed experimental protocols for their determination, and a workflow diagram for clarity.

Physicochemical Data of this compound

This compound is a white to gray-white crystalline powder.[1][2] It is soluble in ethanol, ether, and chloroform, but sparingly soluble in benzene (B151609) and nearly insoluble in cold water.[1][2] The key physical properties are summarized below.

| Property | Value | Source |

| Melting Point | 160-163 °C | [1] |

| 164-166 °C | [1][2] | |

| 158.0-167.0 °C | [3] | |

| 158.0-164.0 °C | ||

| Boiling Point | 293.09 °C (estimate) | [1] |

| 274.9 °C at 760 mmHg | [2] | |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molar Mass | 165.23 g/mol | [1] |

Experimental Protocols

The following are detailed methodologies for the determination of the melting and boiling points of a chemical compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the crystalline solid this compound transitions to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula or mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used initially to approach the expected melting point.

-

Observation: As the temperature nears the literature value (around 150 °C), the heating rate is slowed to 1-2 °C per minute to ensure thermal equilibrium.

-

Melting Range Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]

-

Replicate Measurements: The procedure should be repeated with fresh samples to ensure the accuracy and reproducibility of the results.

Boiling Point Determination (Micro Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the tubes to the thermometer

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

Capillary Inversion: A capillary tube is placed inside the test tube with its open end down.

-

Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath. The temperature is gradually increased.

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The heating continues until a steady stream of bubbles emerges from the capillary tube.

-

Equilibrium: The heat source is then removed, and the liquid is allowed to cool slowly.

-

Boiling Point Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the external pressure equals the vapor pressure of the substance.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary to report the normal boiling point.

Workflow Visualization

The logical flow for determining the physicochemical properties discussed can be visualized as follows:

Caption: Experimental Workflow for Physicochemical Analysis.

References

Spectroscopic and Synthetic Profile of 2-Amino-4-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-4-tert-butylphenol, a key intermediate in the synthesis of various organic compounds. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. Furthermore, a representative synthetic pathway utilizing this compound is visualized to illustrate its application in organic synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | Multiplet | 3H | Aromatic protons (C₅-H, C₆-H, C₃-H) |

| ~4.5 (broad) | Singlet | 2H | Amino group (-NH₂) |

| ~4.4 (broad) | Singlet | 1H | Hydroxyl group (-OH) |

| 1.25 | Singlet | 9H | tert-butyl group (-C(CH₃)₃) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~145.2 | C₄ (quaternary, attached to tert-butyl) |

| ~140.1 | C₁ (quaternary, attached to -OH) |

| ~128.0 | C₂ (quaternary, attached to -NH₂) |

| ~118.5 | C₅ |

| ~115.3 | C₆ |

| ~114.8 | C₃ |

| 34.0 | C(CH₃)₃ (quaternary carbon of tert-butyl) |

| 31.6 | -C(CH₃)₃ (methyl carbons of tert-butyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching vibrations |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2960-2870 | Strong | Aliphatic C-H stretching (tert-butyl) |

| ~1620 | Medium | N-H bending (scissoring) |

| ~1510 | Strong | Aromatic C=C stretching |

| ~1260 | Strong | C-O stretching (phenol) |

| ~1230 | Strong | C-N stretching (aromatic amine) |

| ~820 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The GC-MS data for this compound from the NIST Mass Spectrometry Data Center provides the following characteristic peaks.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 165 | Moderate | Molecular ion [M]⁺ |

| 150 | High | [M-CH₃]⁺ |

| 133 | Moderate | [M-CH₃-NH₃]⁺ or [M-C₂H₆]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phenolic and amino compounds, adaptable for this compound.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

FT-IR Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into a gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and the resulting fragments are detected.

Synthetic Workflow Visualization

This compound is a valuable precursor in organic synthesis. One notable application is in the preparation of 2-(pyridyl)benzoxazole derivatives, which are compounds of biological interest. The general workflow for this synthesis is depicted below.

Caption: Synthetic pathway for 4-tert-butyl-2-(2-pyridyl)benzoxazole.

This technical guide provides a foundational understanding of the spectroscopic characteristics and synthetic utility of this compound. The presented data and protocols are intended to assist researchers in the fields of chemistry and drug development in their work with this versatile compound.

References

2-Amino-4-tert-butylphenol: A Core Intermediate for Advanced Synthesis

For Immediate Release

This technical guide provides an in-depth overview of the key characteristics of 2-Amino-4-tert-butylphenol, a pivotal intermediate in the synthesis of a diverse range of high-value organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, reactivity, and established applications, offering a valuable resource for synthetic chemistry endeavors.

Core Characteristics of this compound

This compound, a substituted aminophenol, serves as a versatile building block in organic synthesis. Its unique structural features, comprising a reactive amino group, a hydroxyl moiety, and a sterically hindering tert-butyl group, dictate its chemical behavior and render it a valuable precursor for various target molecules.

Physicochemical and Spectral Data

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Beige to brown or white to gray-white crystalline powder | [2] |

| Melting Point | 160-163 °C (lit.) | [1][2] |

| Boiling Point | 293.09 °C (rough estimate) | [2] |

| Solubility | Soluble in ethanol, ether, and chloroform; insoluble in benzene; almost insoluble in cold water. | [2] |

| pKa | 9.97 ± 0.18 (Predicted) | [2] |

| CAS Number | 1199-46-8 | [1] |

| SMILES String | CC(C)(C)c1ccc(O)c(N)c1 | [1] |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be worn when handling this compound.[1] It should be stored in a dry, cool, and well-ventilated place, away from incompatible materials.[4]

Synthetic Applications and Experimental Protocols

The strategic placement of functional groups on the aromatic ring of this compound makes it a valuable starting material for the synthesis of a variety of complex molecules, including pharmaceuticals, dyes, and polymers.

Synthesis of this compound

A common method for the preparation of this compound involves a diazotization-cleavage reduction process starting from p-tert-butylphenol.[5][6]

Experimental Protocol: Synthesis of this compound [5][6]

-

Diazotization: Aniline (B41778) is reacted with hydrochloric acid or sulfuric acid to form its salt. A solution of sodium nitrite (B80452) (30%) is then added dropwise at 0-10 °C to carry out the diazotization reaction, yielding the corresponding diazonium salt. The molar ratio of aniline to acid is typically 1:(2-3), and the molar ratio of aniline to sodium nitrite is 1:(1-1.1).

-

Coupling: In a separate vessel, p-tert-butylphenol is dissolved in a sodium hydroxide (B78521) solution to form sodium p-tert-butylphenoxide. The previously prepared diazonium salt solution is then added dropwise to this solution at room temperature to form an azo dye. The molar ratio of sodium hydroxide to p-tert-butylphenol is (0.8-1.5):1, and the molar ratio of sodium p-tert-butylphenoxide to the diazonium salt is 1:(1-1.2).

-

Cleavage Reduction: The azo dye is dissolved in an alcohol solvent (e.g., 95% ethanol), and an alkaline catalyst (e.g., sodium hydroxide) is added. A reducing agent, such as sodium dithionite, is then introduced to cleave the azo bond. The reaction is typically carried out at a temperature between 20-80 °C for 3-24 hours.

-

Work-up and Purification: The reaction mixture is neutralized with acid, and the precipitated product is collected by filtration, washed, and dried to yield this compound.

Synthesis of 2-(Pyridyl)benzoxazole Derivatives

This compound is a key precursor for the synthesis of biologically important 2-(pyridyl)benzoxazole derivatives. The synthesis proceeds through a Schiff base intermediate.[1]

Experimental Protocol: Synthesis of 4-tert-butyl-2-((pyridin-2-ylmethylene)amino)phenol (Schiff Base Intermediate) (Adapted from a similar procedure)[2]

-

An equimolar mixture of this compound and pyridine-2-carbaldehyde is dissolved in methanol.

-

The reaction mixture is refluxed for 2-3 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold methanol, and dried to yield the Schiff base.

The subsequent oxidative cyclization to the benzoxazole (B165842) can be achieved using various reagents, which are described in the literature.[7]

Synthesis of Prolinamide Phenol (B47542) Organocatalysts

This compound can be used to synthesize prolinamide phenols, which act as efficient and hydrophobic organocatalysts for direct asymmetric aldol (B89426) reactions in water.[1] The synthesis involves the coupling of L-proline with this compound.

Experimental Outline: Synthesis of Prolinamide Phenol (Based on general prolinamide synthesis)

-

Activation of L-proline: The carboxylic acid group of L-proline is activated, for example, by conversion to an acid chloride or by using a coupling agent.

-

Amide bond formation: The activated L-proline is then reacted with this compound in an appropriate solvent with a base to facilitate the amide bond formation.

-

Purification: The resulting prolinamide phenol is purified by column chromatography.

Synthesis of N-(2-hydroxy-4-tert-butylphenyl)-acetamide

The amino group of this compound can be selectively acetylated to form N-(2-hydroxy-4-tert-butylphenyl)-acetamide, a key intermediate for various applications, including the preparation of selective anion sensors.[1]

Experimental Protocol: N-acetylation of this compound (General procedure)[8]

-

This compound is dissolved in a suitable solvent.

-

Acetic anhydride is added to the solution, often in the presence of a base or catalyst, or under catalyst- and solvent-free conditions.[9]

-

The reaction mixture is stirred at room temperature or heated as required.

-

After the reaction is complete, the product is isolated by precipitation upon addition of water, followed by filtration, washing, and drying. Recrystallization from a suitable solvent can be performed for further purification.

Electrochemical Polymerization

This compound can undergo electrochemical or chemical oxidative polymerization to form poly(this compound) [poly(2A-4TBP)].[1]

Experimental Protocol: Chemical Oxidative Polymerization of this compound

A detailed protocol for the chemical polymerization can be found in the literature, typically involving the use of an oxidizing agent such as ammonium (B1175870) persulfate in an acidic medium.

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its distinct reactivity, stemming from the interplay of its functional groups, allows for the efficient construction of a wide array of complex molecules with significant applications in materials science and medicinal chemistry. The experimental protocols and data presented in this guide are intended to facilitate its effective use in research and development.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]

- 4. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]

- 5. 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly enantioselective immobilized prolinamide-catalyzed aldol reactions in continuous-flow systems: effect of water on the catalyst lifetime and application in the synthesis of a chiral fenpentadiol analogue - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-Amino-4-tert-butylphenol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-tert-butylphenol, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis, and spectral analysis. While this compound is a valuable building block in various chemical syntheses, it is crucial to note that public domain literature, as of the latest research, does not extensively cover its specific roles in biological signaling pathways or direct applications in drug development.

Chemical Identity and Synonyms

This compound is a substituted phenol (B47542) derivative with the Chemical Abstracts Service (CAS) registry number 1199-46-8.[1][2][3][4][5][6] Establishing a clear and comprehensive list of its synonyms is crucial for efficient literature and database searches. The compound is known by various names, reflecting both systematic and common nomenclature.

| Identifier Type | Identifier |

| IUPAC Name | This compound[3][4][7] |

| CAS Number | 1199-46-8[1][2][3][4][5][6] |

| Molecular Formula | C10H15NO[1][2][5] |

| Molecular Weight | 165.23 g/mol [1][2][3] |

| Synonyms | 2-AMINO-4-T-BUTYLPHENOL[2][6] |

| 4-tert-Butyl-2-aminophenol[1][3] | |

| o-Amino-p-tert-butylphenol[1][2][5] | |

| p-tert-Butyl-o-aminophenol[1][2][5] | |

| 2-HYDROXY-5-TERT-BUTYLANILINE[1][2][6] | |

| Phenol, 2-amino-4-(1,1-dimethylethyl)-[3] | |

| InChI | InChI=1S/C10H15NO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,11H2,1-3H3[3] |

| InChIKey | RPJUVNYXHUCRMG-UHFFFAOYSA-N[3][7] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)O)N[3][7] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application in synthesis, and for any potential formulation studies.

| Property | Value |

| Melting Point | 160-163 °C (lit.)[1] |

| Boiling Point | 293.09 °C (rough estimate)[1] |

| Density | 1.0203 (rough estimate)[1] |

| Refractive Index | 1.5290 (estimate)[1] |

| Form | Powder to crystal[1] |

| Color | White to Brown[1] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place[1] |

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is through a diazotization-cleavage reduction process starting from p-tert-butylphenol.[1]

Materials and Reagents

-

p-tert-butylphenol

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂) solution (30%)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (95%) or a mixture of ethanol and water

-

Reducing agent (e.g., sodium dithionite, sodium formaldehyde (B43269) sulfoxylate, hydrazine (B178648) hydrate, or zinc powder)

-

Starch iodide paper

Synthesis Procedure

Step 1: Diazotization Reaction [1]

-

Prepare a salt of p-tert-butylphenol by reacting it with a hydrochloric acid or sulfuric acid solution. The molar ratio of p-tert-butylphenol to the acid should be 1:(2-3).

-

Cool the mixture to 0-10 °C.

-

Slowly add a 30% sodium nitrite solution dropwise. The molar ratio of p-tert-butylphenol to sodium nitrite should be 1:(1-1.1).

-

Monitor the reaction endpoint using starch iodide paper, which should turn slightly blue.

-

The resulting p-tert-butylphenol diazonium salt is stored at 0-5 °C for the next step.

Step 2: Coupling Reaction [1]

-

Prepare a coupling solution by dissolving p-tert-butylphenol in a sodium hydroxide solution. The molar ratio of sodium hydroxide to p-tert-butylphenol should be (0.8-1.5):1. The temperature for preparing this solution is between 30-60 °C.

-

Add the previously prepared p-tert-butylphenol diazonium salt dropwise to the coupling solution at room temperature to form an azo dye. The molar ratio of p-tert-butylphenol sodium to the diazonium salt should be 1:(1-1.2).

-

Continue the reaction for 1 hour after the addition of the diazonium salt is complete.

Step 3: Cleavage Reduction Reaction [1]

-

Dissolve the azo dye in an alcohol solvent (95% ethanol or an ethanol/water mixture). The solvent amount should be 5-15 times the weight of the azo dye.

-

Add an alkaline catalyst (sodium hydroxide or potassium hydroxide). The molar ratio of the catalyst to the azo dye is (0.5-2):1.

-

Introduce a reducing agent. The molar ratio of the reducing agent to the azo dye is (2-5):1.

-

Maintain the reaction temperature between 20-80 °C for 3-24 hours.

-

Upon completion, the product, this compound, can be isolated and purified.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Key Chemical Shifts (δ) / ppm |

| ¹H NMR | DMSO-d₆ | Data available, specific shifts not detailed in provided literature.[2] |

| ¹³C NMR | Not Specified | Data available, specific shifts not detailed in provided literature. |

Note: While the existence of NMR data is confirmed, detailed peak assignments and coupling constants were not available in the initial search results. Researchers should refer to spectral databases for this detailed information.

Infrared (IR) Spectroscopy

| Technique | Key Peaks (cm⁻¹) |

| KBr disc / nujol mull | Data available, specific peak assignments not detailed in provided literature.[2] |

| ATR-IR | Data available, specific peak assignments not detailed in provided literature. |

Note: IR spectra are available in databases and would typically show characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations.

Mass Spectrometry (MS)

| Ionization Method | Key Fragments (m/z) |

| Electron Ionization (EI) | 165 (M⁺), 150, 133[8] |

Note: The fragmentation pattern would be consistent with the loss of methyl groups from the tert-butyl substituent and other characteristic cleavages of the aminophenol structure.

Applications and Biological Activity

Currently, the primary documented applications of this compound are in the chemical industry. It serves as a crucial raw material for the synthesis of fluorescent whitening agents and as an intermediate in the production of pesticides.[9] It is also used as a reactant in the synthesis of various organic compounds, including:

-

2-(pyridyl)benzoxazole derivatives, which have biological importance.

-

Prolinamide phenols, which act as organocatalysts.

-

N-(2-hydroxy-4-tert-butylphenyl)-acetamide, an intermediate for anion-sensitive sensors.

It is important to distinguish this compound from the structurally related compound 2,4-Di-tert-butylphenol . The latter has been the subject of numerous studies investigating its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. However, there is a significant lack of publicly available research on the specific biological activities and potential roles in drug development or signaling pathways for this compound. This represents a potential area for future research.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Information Landscape

Caption: Current knowledge landscape of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

- 3. This compound(1199-46-8) 1H NMR [m.chemicalbook.com]

- 4. This compound(1199-46-8) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(1199-46-8) IR Spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 98 1199-46-8 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Amino-4-tert-butylphenol: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Amino-4-tert-butylphenol, a significant intermediate in the chemical industry. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, a thorough experimental protocol for its synthesis, and a summary of its primary applications. While the contemporary synthesis and utility of this compound are well-documented, its precise historical discovery remains less clear in publicly accessible records.

Physicochemical Properties

This compound is a substituted phenol (B47542) derivative with the chemical formula C₁₀H₁₅NO.[1][2] It is also known by other names such as 2-Amino-4-(1,1-dimethylethyl)phenol and 4-tert-Butyl-2-aminophenol.[1][2] The compound typically appears as a white to off-white or beige to brown crystalline powder.[2] It is soluble in organic solvents like ethanol, ether, and chloroform (B151607) but has limited solubility in cold water.[2]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 1199-46-8 | [1][3] |

| Molecular Formula | C₁₀H₁₅NO | [1][4] |

| Molecular Weight | 165.23 g/mol | [1][4] |

| Melting Point | 160-163 °C (lit.) | [5] |

| Appearance | White to off-white/beige to brown crystalline powder | [2] |

| Solubility | Soluble in ethanol, ether, chloroform; sparingly soluble in cold water | [2] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

A well-established method for the synthesis of this compound is the diazotization-cleavage reduction method, which utilizes p-tert-butylphenol as the starting material.[6][7] This process involves three main stages: diazotization, coupling, and reductive cleavage.

Experimental Protocol: Diazotization-Cleavage Reduction Method

1. Diazotization Reaction:

-

p-tert-butylphenol is reacted with a hydrochloric acid or sulfuric acid solution to form a salt.

-

A 30% sodium nitrite (B80452) solution is then added dropwise to carry out the diazotization reaction, yielding p-tert-butylphenol diazonium salt.[6]

-

Process Conditions:

-

Molar ratio of p-tert-butylphenol to acid (HCl or H₂SO₄) is 1:(2-3).[6]

-

Molar ratio of p-tert-butylphenol to sodium nitrite is 1:(1-1.1).[6]

-

The reaction temperature is maintained between 0-10°C.[6]

-

The reaction endpoint is determined when starch iodide paper turns slightly blue.[6]

-

The resulting diazonium salt is stored at 0-5°C for the next step.[6]

-

2. Coupling Reaction:

-

A coupling solution of sodium p-tert-butylphenoxide is prepared by adding p-tert-butylphenol to a sodium hydroxide (B78521) solution.[6]

-

The previously prepared p-tert-butylphenol diazonium salt is added dropwise to this coupling solution to form an azo dye.[6]

-

Process Conditions:

-

Molar ratio of sodium hydroxide to p-tert-butylphenol is (0.8-1.5):1.[6]

-

Molar ratio of sodium p-tert-butylphenoxide to p-tert-butylphenol diazonium salt is 1:(1-1.2).[6]

-

The coupling solution is prepared at a temperature of 30-60°C, and the coupling reaction proceeds at room temperature.[6]

-

The reaction is continued for 1 hour after the complete addition of the diazonium salt solution.[6]

-

3. Cleavage Reduction Reaction:

-

The azo dye is dissolved in an alcohol solvent (e.g., 95% ethanol).

-

An alkaline catalyst (e.g., sodium hydroxide or potassium hydroxide) is added, followed by a reducing agent (e.g., sodium dithionite, hydrazine (B178648) hydrate, or zinc powder) in the alkaline environment.[6]

-

This step results in the cleavage of the azo bond and the formation of this compound.

-

The product is then purified through acid neutralization, centrifugal filtration, and washing to yield grayish-white crystals.[6]

-

Process Conditions:

-

The molar ratio of the alkaline catalyst to the azo dye is (0.5-2):1.

-

The molar ratio of the reducing agent to the azo dye is (2-5):1.

-

The reaction temperature is maintained between 20-80°C.

-

The reaction time can range from 3 to 24 hours.

-

References

- 1. This compound | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CAS RN 1199-46-8 | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 1199-46-8 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

Potential Research Applications of 2-Amino-4-tert-butylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-tert-butylphenol is a versatile organic intermediate with significant potential in diverse research and development sectors. Its unique chemical structure, featuring a reactive aminophenol core with a sterically hindering tert-butyl group, makes it a valuable precursor for the synthesis of a wide array of functional molecules. This technical guide explores the core research applications of this compound, with a focus on its role in the development of novel bioactive compounds and functional materials. This document provides a comprehensive overview of its synthesis, key experimental protocols for the preparation of its derivatives, quantitative data on the biological activities of these derivatives, and insights into the potential signaling pathways they may modulate.

Physicochemical Properties

This compound is a white to gray-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [2] |

| CAS Number | 1199-46-8 | [2] |

| Melting Point | 160-163 °C (lit.) | [1][3] |

| Boiling Point | 293.09 °C (rough estimate) | [1] |

| Solubility | Soluble in ethanol, ether, and chloroform; insoluble in benzene; almost insoluble in cold water. | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the diazotization-cleavage reduction of p-tert-butylphenol.[4][5]

Experimental Protocol: Synthesis via Diazotization-Cleavage Reduction[5][6]

Materials:

-

p-tert-butylphenol

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂) solution (30%)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (95%)

-

Reducing agent (e.g., sodium dithionite (B78146), zinc powder)

-

Starch iodide paper

Procedure:

-

Diazotization Reaction:

-

Dissolve p-tert-butylphenol in a solution of HCl or H₂SO₄ (molar ratio of 1:2-3).

-

Cool the mixture to 0-10 °C in an ice bath.

-

Slowly add a 30% solution of sodium nitrite dropwise (molar ratio of p-tert-butylphenol to NaNO₂ of 1:1-1.1).

-

Monitor the reaction with starch iodide paper; the endpoint is reached when the paper turns slightly blue.

-

Store the resulting p-tert-butylphenol diazonium salt solution at 0-5 °C.

-

-

Coupling Reaction:

-

Prepare a coupling solution by dissolving p-tert-butylphenol in a sodium hydroxide solution (molar ratio of NaOH to p-tert-butylphenol of 0.8-1.5:1) at 30-60 °C.

-

At room temperature, add the previously prepared diazonium salt solution dropwise to the coupling solution (molar ratio of p-tert-butylphenol sodium to diazonium salt of 1:1-1.2).

-

Continue stirring for 1 hour after the addition is complete to form the azo dye.

-

-

Cleavage Reduction Reaction:

-

Dissolve the azo dye in 95% ethanol.

-

Add an alkaline catalyst such as sodium hydroxide or potassium hydroxide (molar ratio to azo dye of 0.5-2:1).

-

Add a reducing agent like sodium dithionite or zinc powder (molar ratio to azo dye of 2-5:1).

-

Heat the reaction mixture to 20-80 °C for 3-24 hours.

-

Neutralize the reaction mixture with acid, which will cause the product to precipitate.

-

Collect the grayish-white crystalline this compound by filtration, wash with water, and dry.

-

Potential Research Applications

This compound serves as a critical building block for a variety of functional molecules with potential applications in drug discovery and materials science.

Precursor for Bioactive Heterocycles: Benzoxazoles

This compound is a key starting material for the synthesis of 2-substituted benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities.[6][7]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol

-

Zinc oxide nanoparticles (ZnO-NPs) as a catalyst (optional, for green synthesis)

Procedure:

-

Schiff Base Formation:

-

Dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in absolute ethanol.

-

Add a catalytic amount of ZnO-NPs.

-

The reaction can be performed under various conditions:

-

Conventional: Stir at room temperature for 1 hour.

-

Microwave-assisted: Irradiate at 600 W for 5 minutes at 30 °C.

-

Ultrasound-assisted: Sonicate for 5 minutes at 50 °C.

-

-

-

Cyclocondensation to Benzoxazole:

-

To the formed Schiff base, add sodium cyanide (NaCN).

-

The cyclocondensation can be carried out using the same sustainable methods as above.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

References

- 1. Page loading... [guidechem.com]

- 2. Benzoxazole synthesis [organic-chemistry.org]

- 3. thaiscience.info [thaiscience.info]

- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 6. Frontiers | 2-[(4-Hydroxybenzyl) Amino] Phenol (HBAP) Restores the Mutated p53 to the Level Similar to That of Wild-Type p53 Protein and Inhibits Breast Cancer Growth in vivo to by Inducing Tumor Cells Apoptosis [frontiersin.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

2-Amino-4-tert-butylphenol: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-tert-butylphenol is a versatile bifunctional organic building block possessing both a nucleophilic amino group and a phenolic hydroxyl group ortho to each other on a sterically hindered benzene (B151609) ring. This unique arrangement makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, key reactions, and applications of this compound, with a focus on its utility in the development of specialty chemicals and as a versatile intermediate in organic chemistry. While not a direct key intermediate in major drug pipelines, its derivatives hold potential in materials science and as ligands in catalysis.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1199-46-8 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | White to brown crystalline powder | |

| Melting Point | 160-163 °C | |

| Solubility | Soluble in ethanol (B145695), ether, and chloroform. Insoluble in benzene and cold water. | |

| IUPAC Name | 2-amino-4-(tert-butyl)phenol | [1] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Data available in online spectral databases. |

| ¹³C NMR | Data available in online spectral databases. |

| IR Spectroscopy | Data available in online spectral databases. |

| Mass Spectrometry | Data available in online spectral databases. |

Synthesis of this compound

The most common industrial synthesis of this compound proceeds via a three-step sequence starting from p-tert-butylphenol: diazotization, azo coupling, and reductive cleavage.[2][3]

Logical Workflow for the Synthesis of this compound

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol adapted from patent literature.[2][3] Researchers should perform their own optimization and safety assessments.

Step 1: Diazotization of p-tert-butylphenol

-

In a jacketed reactor maintained at 0-5 °C, a solution of p-tert-butylphenol in an appropriate amount of hydrochloric or sulfuric acid (molar ratio of 1:2-3) is prepared.

-

A 30% aqueous solution of sodium nitrite (B80452) is added dropwise to the stirred solution, maintaining the temperature between 0-10 °C. The molar ratio of p-tert-butylphenol to sodium nitrite should be approximately 1:1 to 1:1.1.

-

The reaction is monitored for completion using starch-iodide paper (a slight blue color indicates the presence of excess nitrous acid).

-

The resulting solution of p-tert-butylphenol diazonium salt is kept at 0-5 °C for immediate use in the next step.

Step 2: Azo Coupling

-

In a separate reactor, a coupling solution is prepared by dissolving p-tert-butylphenol in an aqueous solution of sodium hydroxide (B78521) (molar ratio of 1:0.8-1.5) at a temperature of 30-60 °C to form p-tert-butylphenol sodium salt.

-

The cold diazonium salt solution from Step 1 is then added dropwise to the coupling solution at room temperature. The molar ratio of the sodium phenoxide to the diazonium salt should be approximately 1:1 to 1:1.2.

-

After the addition is complete, the reaction mixture is stirred for an additional hour to ensure complete formation of the azo dye precipitate.

-

The precipitated azo dye is collected by filtration and can be washed with water.

Step 3: Reductive Cleavage

-

The azo dye intermediate is dissolved in an alcohol solvent, such as 95% ethanol (5-15 times the weight of the azo dye).

-

An alkaline catalyst, such as sodium hydroxide or potassium hydroxide, is added to the solution (molar ratio of azo dye to base is 1:0.5-2).

-

A reducing agent, such as sodium dithionite (B78146) (sodium hydrosulfite), is added portion-wise to the alkaline solution at a temperature of 20-80 °C. The molar ratio of azo dye to reducing agent is typically 1:2-5.

-

The reaction mixture is stirred for 3-24 hours until the reaction is complete (monitored by a suitable method like TLC or LC-MS).

-

After completion, the reaction mixture is neutralized with an acid (e.g., HCl) to precipitate the product.

-

The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization to yield a grayish-white crystalline solid.

Table 3: Key Reaction Parameters for Synthesis

| Parameter | Step 1: Diazotization | Step 2: Azo Coupling | Step 3: Reductive Cleavage |

| Temperature | 0-10 °C | Room Temperature | 20-80 °C |

| Key Reagents | p-tert-butylphenol, HCl/H₂SO₄, NaNO₂ | p-tert-butylphenol sodium, diazonium salt | Azo dye, NaOH/KOH, Na₂S₂O₄ |

| Molar Ratios | p-t-BuPh:Acid (1:2-3), p-t-BuPh:NaNO₂ (1:1-1.1) | Na-p-t-BuPh:Diazonium (1:1-1.2) | Azo:Base (1:0.5-2), Azo:Reducer (1:2-5) |

| Reaction Time | Dependent on addition rate | ~1 hour post-addition | 3-24 hours |

| Yield | - | 95-98% (for azo dye) | >85% |

| Purity | - | - | >98% (after purification) |

Key Reactions and Applications

This compound serves as a valuable building block for a range of organic molecules, primarily through reactions involving its amino and hydroxyl groups.

Synthesis of 2-(Pyridyl)benzoxazoles

A significant application of this compound is in the synthesis of 2-substituted benzoxazoles, which are important heterocyclic scaffolds in medicinal chemistry and materials science. The reaction with pyridine (B92270) aldehydes is a common route to 2-(pyridyl)benzoxazole derivatives.

Reaction Scheme: Synthesis of 5-tert-butyl-2-(pyridin-2-yl)benzo[d]oxazole

Caption: Synthesis of a 2-(pyridyl)benzoxazole from this compound.

Experimental Protocol: Synthesis of 5-tert-butyl-2-(pyridin-2-yl)benzo[d]oxazole

The following is a general procedure for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes.[4]

-

In a round-bottom flask, equimolar amounts of this compound and pyridine-2-carboxaldehyde are combined in a suitable solvent (e.g., ethanol, DMF, or acetonitrile).

-

A catalyst, if required, is added. Various catalysts can be employed, including Lewis acids, Brønsted acids, or oxidizing agents, depending on the specific methodology. Some procedures are performed under catalyst-free conditions at elevated temperatures.

-

The reaction mixture is heated to reflux or irradiated with microwaves or ultrasound, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system to afford the pure 5-tert-butyl-2-(pyridin-2-yl)benzo[d]oxazole.

Other Applications

This compound is also utilized in the synthesis of:

-

Fluorescent Whitening Agents: It serves as a key raw material for optical brighteners.[2]

-

Prolinamide Phenol (B47542) Organocatalysts: These are used as efficient hydrophobic catalysts for asymmetric aldol (B89426) reactions in water.

-

Anion Sensors: It is a precursor for N-(2-hydroxy-4-tert-butylphenyl)-acetamide, a key intermediate in the preparation of uranyl-salophene derivatives used in anion-sensitive membrane sensors.

-

Polymers: It can undergo electrochemical or chemical oxidative polymerization to form poly(this compound).

-

Agrochemicals and Photosensitive Materials: It is a precursor in the synthesis of certain pesticides and photosensitive materials.[5]

Signaling Pathways and Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Benzoxazole Formation

The formation of a benzoxazole from a 2-aminophenol (B121084) and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation/aromatization.

Caption: Generalized mechanism for the formation of 2-substituted benzoxazoles.

Conclusion

This compound is a readily accessible and highly valuable building block in organic synthesis. Its unique substitution pattern allows for the efficient construction of a variety of molecular architectures, most notably benzoxazole derivatives. While its direct role in drug development appears limited, its importance as a precursor to specialty chemicals, organocatalysts, and functional materials is well-established. The synthetic and reaction protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this versatile molecule in their respective fields.

References

- 1. This compound | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-4-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the primary amino group in 2-Amino-4-tert-butylphenol. The document explores the electronic and steric influences on the nucleophilicity and basicity of the amine, detailing its involvement in a range of significant chemical transformations including acylation, Schiff base formation, diazotization, and oxidative polymerization. This guide furnishes detailed experimental protocols for key reactions, presents quantitative data in structured tables for comparative analysis, and utilizes Graphviz diagrams to illustrate reaction pathways and experimental workflows, offering a thorough resource for professionals in chemical research and drug development.

Introduction

This compound is a valuable bifunctional organic compound featuring both a nucleophilic amino group and a phenolic hydroxyl group on an aromatic ring. The interplay of these functionalities, influenced by the electronic and steric effects of the substituents, dictates its chemical behavior and utility as a versatile intermediate in the synthesis of a wide array of compounds, including pharmaceuticals, dyes, and polymers.[1][2] This guide focuses specifically on the reactivity of the amino group, providing a detailed examination of its chemical properties and synthetic applications.

Physicochemical Properties

The reactivity of the amino group in this compound is fundamentally governed by its basicity and nucleophilicity, which are influenced by the electronic environment of the benzene (B151609) ring.

Basicity (pKa)

| Property | Value (Predicted) | Method/Source |

| pKa of the conjugate acid (-NH3+) | 4.8 ± 0.5 | ACD/Labs Percepta Platform[3][4][5][6] |

This predicted pKa value is comparable to that of other substituted anilines and reflects the electron-donating effects of the hydroxyl and tert-butyl groups, which slightly increase the electron density on the nitrogen atom compared to aniline (B41778) (pKa of anilinium ion ≈ 4.6).[1][7]

Substituent Effects

The reactivity of the amino group is modulated by the other substituents on the aromatic ring: the ortho-hydroxyl group and the para-tert-butyl group. These effects can be qualitatively understood and quantitatively estimated using Hammett and Taft parameters.

| Substituent | Position | Electronic Effect | Hammett Constant (σ) | Notes |

| -OH | ortho | Electron-donating (resonance), Electron-withdrawing (inductive) | - | Ortho effects are complex and not well-described by standard Hammett constants. Intramolecular hydrogen bonding with the amino group is possible. |

| -C(CH3)3 | para | Electron-donating (hyperconjugation and inductive) | σp = -0.20 | The tert-butyl group increases electron density at the para position and, to a lesser extent, throughout the ring, enhancing the nucleophilicity of the amino group.[8][9] |

The net effect of these substituents is an enhancement of the electron density on the amino nitrogen, making it more nucleophilic than the amino group in aniline.

Key Reactions of the Amino Group

The nucleophilic nature of the amino group in this compound allows it to participate in a variety of important chemical reactions.

Acylation

The amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to synthesize amide-containing target molecules.[8][10][11] For instance, the reaction with acetic anhydride (B1165640) yields N-(2-hydroxy-5-tert-butylphenyl)acetamide.[2]

Reaction Scheme:

Schiff Base Formation

Condensation of the primary amino group with aldehydes or ketones results in the formation of Schiff bases (imines).[12][13][14] These compounds are valuable intermediates in organic synthesis and are known for their biological activities.

Reaction Scheme:

Diazotization

The primary aromatic amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[15] Diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions.

Reaction Scheme:

Oxidative Polymerization

The presence of both amino and hydroxyl groups makes this compound a suitable monomer for oxidative polymerization. This process can be initiated either chemically or electrochemically, leading to the formation of polymers with interesting redox properties. The amino group is directly involved in the polymer chain formation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the reactivity of the amino group in this compound.

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes a general method for determining the pKa of an aromatic amine using UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated and non-protonated forms of the amine.

Materials:

-

This compound

-

Hydrochloric acid (HCl), standardized solution

-

Sodium hydroxide (B78521) (NaOH), standardized solution

-

A series of buffers with known pH values covering the range of pKa ± 2

-

Methanol (B129727) or Ethanol (spectroscopic grade)

-

Deionized water

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or ethanol.

-

Preparation of Solutions for Spectral Analysis:

-